N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with a benzyl group, an iodine atom, a methyl group, and a carboxamide group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base .
Industrial Production Methods
Industrial production of N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Benzylation: Benzyl halides in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Oxidized forms of the thiazole ring.
Coupling Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound can be used to study the biological activities of thiazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group and iodine atom may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzothiazoles: These compounds have a benzene ring fused to the thiazole ring and are known for their diverse pharmacological properties.
Uniqueness
N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H11IN2OS |
---|---|
Molecular Weight |
358.20 g/mol |
IUPAC Name |
N-benzyl-2-iodo-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H11IN2OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16) |
InChI Key |
ROXPRKASJUSFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)I)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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